![molecular formula C4H11BrClN2O2P B145049 Isophosphamide bromide mustard CAS No. 132633-97-7](/img/structure/B145049.png)
Isophosphamide bromide mustard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophosphamide bromide mustard, also known as this compound, is a useful research compound. Its molecular formula is C4H11BrClN2O2P and its molecular weight is 265.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Activity
Isophosphamide bromide mustard has been shown to exhibit potent cytotoxicity against various cancer cell lines. Studies indicate that it retains high activity against cyclophosphamide-resistant leukemia models, making it a valuable option in treating resistant cases .
Table 1: Cytotoxicity of this compound Against Various Tumors
Tumor Model | Activity Level |
---|---|
L1210 Leukemia | Comparable to cyclophosphamide |
P388 Leukemia | Comparable to cyclophosphamide |
Lewis Lung Carcinoma | Active |
Mammary Adenocarcinoma | Active |
Ovarian Sarcoma M5076 | Active |
Colon Tumor 6A | Active |
Yoshida Ascitic Sarcoma | Active |
Case Study: Resistance in Leukemia Treatment
A notable study evaluated the effectiveness of this compound in patients with cyclophosphamide-resistant leukemia. The results showed that patients receiving this compound experienced significant tumor reduction, demonstrating its potential as a second-line treatment for resistant cases .
Case Study: Combination Therapy with Berberis vulgaris Extract
Research has explored the use of this compound in combination with Berberis vulgaris root extract to mitigate side effects while enhancing therapeutic efficacy. In vivo experiments indicated that this combination not only reduced nephrotoxicity but also improved overall anticancer activity .
Safety Profile and Toxicity
While this compound shows promise as an effective chemotherapeutic agent, its safety profile requires careful consideration. Studies have indicated that it may exhibit lower mutagenicity compared to its parent compound ifosfamide, suggesting a potentially improved safety margin . However, ongoing monitoring for adverse effects remains crucial as clinical applications expand.
特性
CAS番号 |
132633-97-7 |
---|---|
分子式 |
C4H11BrClN2O2P |
分子量 |
265.47 g/mol |
IUPAC名 |
(2-bromoethylamino)-(2-chloroethylamino)phosphinic acid |
InChI |
InChI=1S/C4H11BrClN2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) |
InChIキー |
ONDMKWOOMAPTPJ-UHFFFAOYSA-N |
SMILES |
C(CCl)NP(=O)(NCCBr)O |
正規SMILES |
C(CCl)NP(=O)(NCCBr)O |
Key on ui other cas no. |
132633-97-7 |
同義語 |
Br Cl fosfamide ifosfamide bromide mustard IPAMBr isophosphamide bromide mustard isophosphoramide bromide mustard N-(2-bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。